molecular formula C9H20O B1584108 4-Methyl-4-octanol CAS No. 23418-37-3

4-Methyl-4-octanol

Cat. No.: B1584108
CAS No.: 23418-37-3
M. Wt: 144.25 g/mol
InChI Key: RXSIKQJQLQRQQY-UHFFFAOYSA-N
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Description

4-Methyl-4-octanol is an organic compound with the molecular formula C9H20O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a longer carbon chain. This compound is also known by its IUPAC name, This compound . It is a colorless liquid with a mild odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-octanol can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. Another method involves the reduction of 4-methyl-4-octanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and methyl substitution make it different from other similar alcohols, affecting its reactivity and applications .

Properties

IUPAC Name

4-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-8-9(3,10)7-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIKQJQLQRQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871337
Record name 4-Methyloctan-4-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23418-37-3, 88448-42-4
Record name 4-Octanol, 4-methyl-
Source ChemIDplus
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Record name Pentanol, methylpropyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4-octanol
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Record name 4-Methyloctan-4-ol
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Record name 23418-37-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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